molecular formula C13H8S2 B14672324 Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- CAS No. 36687-69-1

Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)-

Cat. No.: B14672324
CAS No.: 36687-69-1
M. Wt: 228.3 g/mol
InChI Key: ZGJINZFFSXDNKV-UHFFFAOYSA-N
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Description

Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves the functionalization of the thiophene ring. Common methods include:

    Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.

    Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale catalytic processes, ensuring high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative.

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives can undergo various chemical reactions, including:

    Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Thiophene derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Some thiophene derivatives exhibit biological activity and are studied for their potential as pharmaceuticals.

    Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Used in the production of conductive polymers, organic semiconductors, and dyes.

Mechanism of Action

The mechanism of action of thiophene derivatives depends on their specific structure and application. In biological systems, they may interact with enzymes or receptors, affecting cellular pathways. In materials science, their electronic properties are exploited in the design of conductive materials.

Comparison with Similar Compounds

Thiophene derivatives can be compared with other heterocyclic compounds like furan and pyrrole:

    Furan: Contains an oxygen atom instead of sulfur. Generally less stable than thiophene.

    Pyrrole: Contains a nitrogen atom. Often more reactive than thiophene.

Similar Compounds

  • 2,5-Dimethylthiophene
  • 2-Thiophenecarboxaldehyde
  • Thiophene-2-carboxylic acid

Properties

CAS No.

36687-69-1

Molecular Formula

C13H8S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-prop-1-ynyl-5-(2-thiophen-2-ylethynyl)thiophene

InChI

InChI=1S/C13H8S2/c1-2-4-12-8-9-13(15-12)7-6-11-5-3-10-14-11/h3,5,8-10H,1H3

InChI Key

ZGJINZFFSXDNKV-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(S1)C#CC2=CC=CS2

Origin of Product

United States

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